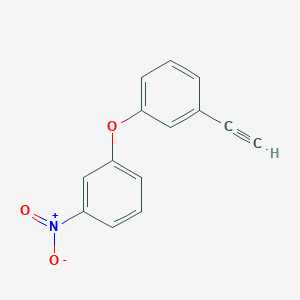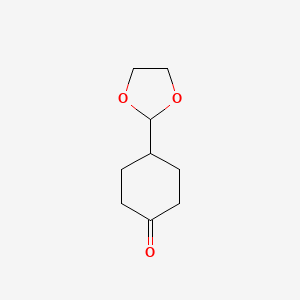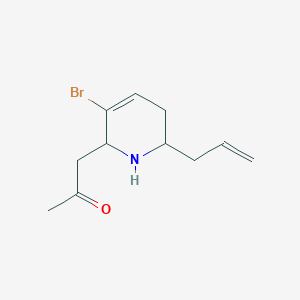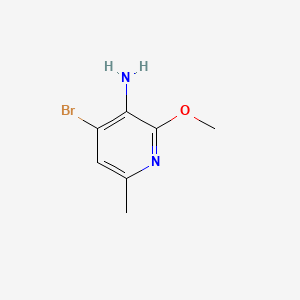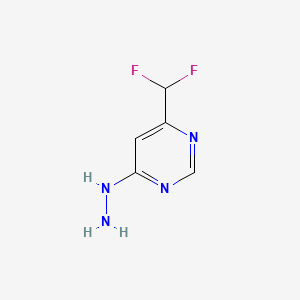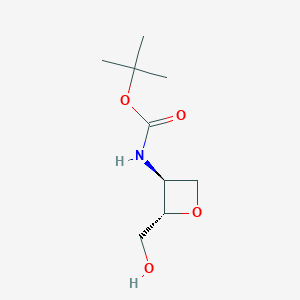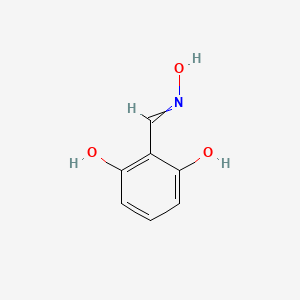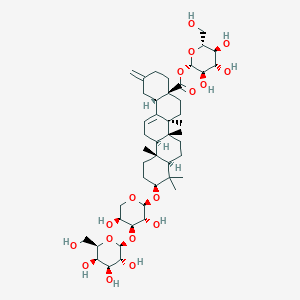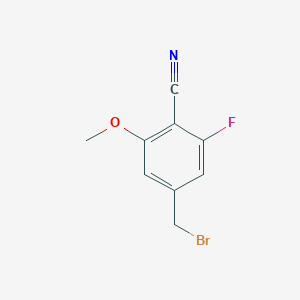
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile is an organic compound that features a benzene ring substituted with a bromomethyl group, a fluorine atom, a methoxy group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 2-fluoro-6-methoxybenzonitrile, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as chlorobenzene under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the bromination reaction can be conducted in a pipeline reactor where the reactants are mixed and reacted under controlled temperature and illumination .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiocyanates.
Oxidation: Formation of 4-(Carboxymethyl)-2-fluoro-6-methoxybenzonitrile.
Reduction: Formation of 4-(Bromomethyl)-2-fluoro-6-methoxybenzylamine.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized materials for electronic or photonic applications.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to be modified to interact with specific biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzonitrile: Lacks the fluorine and methoxy groups, making it less versatile in certain synthetic applications.
2-Fluoro-6-methoxybenzonitrile: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.
4-(Bromomethyl)-2-fluorobenzonitrile: Lacks the methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile is unique due to the combination of substituents on the benzene ring, which provides a balance of electronic effects and reactivity
Propiedades
Fórmula molecular |
C9H7BrFNO |
|---|---|
Peso molecular |
244.06 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-fluoro-6-methoxybenzonitrile |
InChI |
InChI=1S/C9H7BrFNO/c1-13-9-3-6(4-10)2-8(11)7(9)5-12/h2-3H,4H2,1H3 |
Clave InChI |
FTTQXOHVCMASAK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CBr)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)

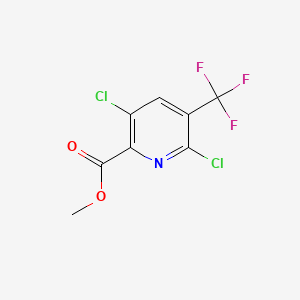
![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)
